molecular formula C14H12N2O3 B12450830 N-(1,3-benzodioxol-5-ylmethyl)pyridine-2-carboxamide

N-(1,3-benzodioxol-5-ylmethyl)pyridine-2-carboxamide

Cat. No.: B12450830
M. Wt: 256.26 g/mol
InChI Key: UHAXBKYUZRSEOB-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)pyridine-2-carboxamide is a chemical compound with a complex structure that includes a benzodioxole ring and a pyridine carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)pyridine-2-carboxamide typically involves the reaction of 1,3-benzodioxole with pyridine-2-carboxylic acid or its derivatives. The reaction conditions often include the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)pyridine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)pyridine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)pyridine-2-carboxamide involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or interference with cellular signaling processes .

Comparison with Similar Compounds

Properties

Molecular Formula

C14H12N2O3

Molecular Weight

256.26 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)pyridine-2-carboxamide

InChI

InChI=1S/C14H12N2O3/c17-14(11-3-1-2-6-15-11)16-8-10-4-5-12-13(7-10)19-9-18-12/h1-7H,8-9H2,(H,16,17)

InChI Key

UHAXBKYUZRSEOB-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC=CC=N3

Origin of Product

United States

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